molecular formula C18H22ClNO2 B2493537 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1396858-09-5

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No. B2493537
M. Wt: 319.83
InChI Key: AFCXNPAQFBBIQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intricate chemical reactions that yield complex structures. For example, a study by Wu et al. (2015) described the synthesis and characterization of a similar bicyclic compound, which was analyzed using 1H and 13C NMR, HRMS spectroscopy, and X-ray crystallography to investigate its molecular configuration (Wu et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by various spectroscopic techniques and X-ray crystallography. The study by Wu et al. (2015) found that the compound exhibits intermolecular hydrogen bonds of the type O‒H…O and is stabilized by weak intermolecular C‒H... O interactions, indicating the complexity of its molecular structure (Wu et al., 2015).

Chemical Reactions and Properties

Bicyclic compounds like "(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone" often participate in unique chemical reactions. For instance, the work by Föhlisch et al. (1987) explored the cleavage of the oxygen bridge in similar oxabicyclo compounds, highlighting the reactivity of these structures under certain conditions (Föhlisch et al., 1987).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are critical for understanding the behavior of these compounds under different conditions. The crystal structure analysis in the study by Wu et al. (2015) provides insight into the physical characteristics of the synthesized compound, showing its stability and potential interactions (Wu et al., 2015).

Safety And Hazards

Without specific study data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure and ensure safety .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications to the structure could be explored to optimize its activity and selectivity .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXNPAQFBBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone

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